molecular formula C20H28O5 B114792 4-[10-(Acryloyloxy)decyloxy]benzoic acid CAS No. 143203-04-7

4-[10-(Acryloyloxy)decyloxy]benzoic acid

Cat. No. B114792
M. Wt: 348.4 g/mol
InChI Key: BYHJFJWELPBFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[10-(Acryloyloxy)decyloxy]benzoic acid, commonly known as ADBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADBA is a member of the benzoic acid family, which is widely used in the pharmaceutical, cosmetic, and food industries.

Scientific Research Applications

ADBA has shown promising results in various scientific research applications. It has been studied as a potential antitumor agent due to its ability to induce apoptosis in cancer cells. ADBA has also been investigated as a photosensitive material for holographic storage due to its high diffraction efficiency and stability. Additionally, ADBA has been studied as a surfactant in emulsion polymerization, which is a process used in the production of latex-based products.

Mechanism Of Action

The mechanism of action of ADBA is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. ADBA has also been found to inhibit the growth of tumor cells by blocking the cell cycle at the G2/M phase.

Biochemical And Physiological Effects

ADBA has been found to have minimal toxicity in vitro and in vivo studies. It has been shown to have no significant effects on liver and kidney function, and no adverse effects on the reproductive system. ADBA has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

ADBA has several advantages for lab experiments. It is stable under normal laboratory conditions and has a long shelf life. ADBA is also relatively easy to synthesize and purify. However, ADBA has limitations as well. It is hydrophobic, which limits its solubility in aqueous solutions. This can make it difficult to use in certain applications.

Future Directions

There are several future directions for ADBA research. One potential direction is the investigation of its potential as a drug delivery system. ADBA has been shown to have good biocompatibility and low toxicity, which makes it a promising candidate for drug delivery applications. Another potential direction is the development of ADBA-based materials for use in electronic devices. ADBA has been shown to have excellent photoresponsive properties, which could be useful in the development of optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of ADBA and its potential applications in various fields.
Conclusion:
In conclusion, ADBA is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ADBA and its applications in various fields.

Synthesis Methods

ADBA can be synthesized through the reaction between 4-hydroxybenzoic acid and 10-bromodecanoic acid, followed by esterification with acryloyl chloride. The reaction yields ADBA as a white crystalline solid with a melting point of 110-112°C.

properties

CAS RN

143203-04-7

Product Name

4-[10-(Acryloyloxy)decyloxy]benzoic acid

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

4-(10-prop-2-enoyloxydecoxy)benzoic acid

InChI

InChI=1S/C20H28O5/c1-2-19(21)25-16-10-8-6-4-3-5-7-9-15-24-18-13-11-17(12-14-18)20(22)23/h2,11-14H,1,3-10,15-16H2,(H,22,23)

InChI Key

BYHJFJWELPBFAI-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O

Canonical SMILES

C=CC(=O)OCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O

synonyms

4-(10-ACRYLOYLOXY-N-DEC-1-YLOXY)BENZOIC ACID

Origin of Product

United States

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